molecular formula C12H13NOS2 B3057305 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- CAS No. 790661-41-5

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-

Cat. No.: B3057305
CAS No.: 790661-41-5
M. Wt: 251.4 g/mol
InChI Key: SHIOICUNOVAZNH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which contribute to its observed effects .

Comparison with Similar Compounds

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- can be compared with other similar compounds, such as:

    Thiazolidinethione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications.

    Acetyl derivatives: Compounds with acetyl groups exhibit different chemical properties and reactivity patterns.

    Phenylmethyl derivatives:

The uniqueness of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity characteristics .

Properties

IUPAC Name

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOICUNOVAZNH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465159
Record name 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790661-41-5
Record name 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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